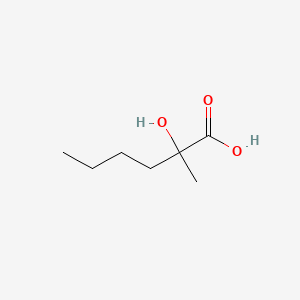

2-Hydroxy-2-methylhexanoic acid

CAS No.: 70908-63-3

Cat. No.: VC8132659

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70908-63-3 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 2-hydroxy-2-methylhexanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |

| Standard InChI Key | HNQAXDPWMQIKEE-UHFFFAOYSA-N |

| SMILES | CCCCC(C)(C(=O)O)O |

| Canonical SMILES | CCCCC(C)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Hydroxy-2-methylhexanoic acid belongs to the class of α-hydroxy acids, featuring a hydroxyl group (-OH) and a methyl branch (-CH₃) on the same carbon atom. The (2S)-enantiomer, specifically (+)-(S)-2-hydroxy-2-methylhexanoic acid, is of particular interest due to its role in asymmetric synthesis. The compound’s stereochemistry is critical for its biological activity, as evidenced by its use in prostaglandin analog production .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 70954-69-7 | |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.184 g/mol | |

| Exact Mass | 146.094 Da | |

| LogP | 1.012 | |

| Polar Surface Area (PSA) | 57.53 Ų |

The compound’s structure was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in patent literature, which highlights the (2S)-configuration’s dominance in synthetic pathways .

Synthesis and Manufacturing

Asymmetric Halolactonization Method

The most well-documented synthesis of (2S)-2-hydroxy-2-methylhexanoic acid involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary. This method, patented in EP0198348A2, proceeds via the following steps :

-

Formation of Acid Chloride: 2-Methylenehexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Amide Formation: The acid chloride reacts with L-proline in the presence of a base (e.g., triethylamine) to form a proline amide intermediate.

-

Halolactonization: Treatment with iodine (I₂) induces cyclization, yielding a bicyclic oxazine intermediate.

-

Hydrolysis: The oxazine is hydrolyzed with concentrated hydrobromic acid (HBr) at 100–105°C for 15–24 hours, producing the target compound with >95% enantiomeric excess (ee).

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl₂, 0°C, 2h | 92 |

| Amide Synthesis | L-proline, Et₃N, CH₂Cl₂, 25°C | 85 |

| Halolactonization | I₂, CHCl₃, 0°C to 25°C, 12h | 78 |

| Hydrolysis | 48% HBr, reflux, 18h | 90 |

This method’s efficiency stems from L-proline’s ability to induce stereochemical control, a phenomenon attributed to its rigid pyrrolidine ring and hydrogen-bonding capacity .

Physical and Chemical Properties

Solubility and Stability

2-Hydroxy-2-methylhexanoic acid is practically insoluble in water but miscible with polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability under acidic conditions is notable, as demonstrated by its resistance to decomposition during prolonged HBr hydrolysis .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxylic acid group. The hydroxyl group (-OH) exhibits a broad peak at 3200–3400 cm⁻¹ .

-

¹H NMR (CDCl₃): δ 1.20 (s, 3H, -CH₃), δ 1.45–1.60 (m, 4H, -CH₂-), δ 2.30 (s, 1H, -OH), δ 4.10 (q, 1H, -CH-COOH) .

Applications in Organic Synthesis

Prostaglandin Analog Production

The (2S)-enantiomer is a key intermediate in synthesizing TR-7134, a prostaglandin E₂ analog with vasodilatory and anti-inflammatory properties. The synthetic pathway involves :

-

Reduction: Conversion to 4-methyloct-1-yn-4S-ol using lithium aluminum hydride (LiAlH₄).

-

Tosylation: Selective tosylation of the primary alcohol group.

-

Cross-Coupling: Palladium-catalyzed coupling with a prostaglandin core structure.

This application underscores the compound’s value in medicinal chemistry, particularly for designing enantiomerically pure therapeutics.

Comparative Analysis with Related Hydroxy Acids

2-Hydroxy-2-methylbutyric Acid vs. 2-Hydroxy-2-methylhexanoic Acid

While structurally similar, 2-hydroxy-2-methylbutyric acid (C₅H₁₀O₃) differs in chain length and metabolic fate. The hexanoic derivative’s longer alkyl chain enhances lipophilicity, making it more suitable for traversing lipid bilayers in drug delivery systems .

Future Research Directions

-

Green Chemistry Approaches: Exploring enzymatic catalysis or biodegradable solvents to improve synthesis sustainability.

-

Structure-Activity Relationships (SAR): Modifying the alkyl chain to optimize pharmacokinetic profiles.

-

Industrial Scale-Up: Addressing challenges in maintaining enantiomeric purity during large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume